molecular formula C14H9Cl3N2O2 B14302400 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide CAS No. 125421-81-0

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide

Cat. No.: B14302400
CAS No.: 125421-81-0
M. Wt: 343.6 g/mol
InChI Key: WNIRMKDKJJYRAM-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms on the benzamide ring and an additional chlorine atom on the phenyl ring, making it a dichlorinated derivative of benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
  • 2,6-Dichloro-N-[(2,4-dichlorophenyl)carbamoyl]benzamide
  • 2,6-Dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide

Uniqueness

2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives. Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

125421-81-0

Molecular Formula

C14H9Cl3N2O2

Molecular Weight

343.6 g/mol

IUPAC Name

2,6-dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9Cl3N2O2/c15-8-4-1-2-7-11(8)18-14(21)19-13(20)12-9(16)5-3-6-10(12)17/h1-7H,(H2,18,19,20,21)

InChI Key

WNIRMKDKJJYRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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